molecular formula C33H31FN2O5 B565956 Atorvastatin Lactam Lactone CAS No. 1795791-15-9

Atorvastatin Lactam Lactone

Cat. No.: B565956
CAS No.: 1795791-15-9
M. Wt: 554.618
InChI Key: KRJQXFHKZVGEEE-ZHHXWWMDSA-N
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Description

Atorvastatin lactam lactone is a derivative of atorvastatin, a widely used statin medication Statins are known for their ability to lower lipid levels and reduce the risk of cardiovascular diseases

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin lactam lactone involves a multi-step process. One of the methods includes a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step processes. The use of high-speed vibration milling and other mechanochemical techniques is favored due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin lactam lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the lactone form back to its hydroxy acid form.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Atorvastatin lactam lactone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying lactonization and other chemical reactions.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.

    Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Atorvastatin lactam lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is crucial for the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower lipid levels in the blood. The compound also increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of low-density lipoprotein .

Comparison with Similar Compounds

    Lovastatin: Another statin with a similar mechanism of action but different chemical structure.

    Pravastatin: Known for its hydrophilic nature, making it different from the more lipophilic atorvastatin lactam lactone.

    Rosuvastatin: A statin with a higher potency and different pharmacokinetic profile.

Uniqueness: this compound is unique due to its specific lactone structure, which influences its chemical reactivity and pharmacological properties.

Properties

IUPAC Name

9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJQXFHKZVGEEE-ZHHXWWMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@@H]5C[C@H](CC(=O)O5)O)C(=O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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